molecular formula C23H25N3O4 B6488949 N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide CAS No. 941903-24-8

N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B6488949
CAS No.: 941903-24-8
M. Wt: 407.5 g/mol
InChI Key: YEOZJNPTJKNLJY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide (also known as 4-ethoxy-N-((2-(morpholin-4-yl)quinolin-8-yl)oxy)benzamide) is a chemical compound which has been studied for its potential applications in science and medicine. It is a small molecule, with a molecular weight of 305.47 g/mol, and is highly soluble in water. The compound has several potential applications, including use as an inhibitor of enzymes, as an anti-inflammatory, and as an antiparasitic agent.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of enzymes, including those involved in the metabolism of glucose and fatty acids. Additionally, the compound has been studied for its potential as an anti-inflammatory, and as an antiparasitic agent.

Mechanism of Action

N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide has been studied for its potential to inhibit enzymes involved in the metabolism of glucose and fatty acids. The compound is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from binding to the substrate and catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory studies, the compound has been found to have anti-inflammatory and antiparasitic effects. Additionally, the compound has been found to inhibit enzymes involved in the metabolism of glucose and fatty acids, which may have implications for the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide has several advantages and limitations when used in laboratory experiments. The compound is highly soluble in water, making it easy to use in experiments. Additionally, the compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, the compound is not very potent, meaning that higher concentrations may be required to obtain the desired effect.

Future Directions

N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide has potential applications in the treatment of a variety of diseases and disorders. Future research should focus on the compound’s potential to inhibit enzymes involved in the metabolism of glucose and fatty acids, as well as its potential to act as an anti-inflammatory and antiparasitic agent. Additionally, further research should be conducted on the compound’s safety and efficacy in humans, as well as its potential side effects. Finally, further research should be conducted on the development of new synthesis methods for the compound, as well as the development of new applications for the compound.

Synthesis Methods

N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide is synthesized through a multi-step process. The first step involves the reaction of 4-ethoxybenzaldehyde and 2-(morpholin-4-yl)quinoline-8-carboxylic acid in the presence of a base, such as sodium hydroxide, to form the intermediate product. This intermediate product is then reacted with acetic anhydride and potassium carbonate to form this compound.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-29-19-9-7-18(8-10-19)24-22(27)16-30-20-5-3-4-17-6-11-21(25-23(17)20)26-12-14-28-15-13-26/h3-11H,2,12-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOZJNPTJKNLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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